N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group, which is known for its importance in enhancing the biological activity and stability of pharmaceutical agents .
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of a cyclopropyl ketone with a trifluoromethylated aromatic amine under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide can be compared with other trifluoromethyl-containing compounds:
Trifluoromethyl ketones: These compounds are known for their stability and are often used in similar applications.
Trifluoromethylated aromatic compounds: These compounds share similar chemical properties but may differ in their biological activities.
Trifluoromethylated alkanes: These compounds are less reactive but can be used in specific industrial applications.
The uniqueness of this compound lies in its combination of a cyclopropyl group and a trifluoromethylated aromatic ring, which provides a balance of stability and reactivity .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-15(22,12-7-8-12)10-20-14(21)9-4-11-2-5-13(6-3-11)16(17,18)19/h2-3,5-6,12,22H,4,7-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPHXRWQKYERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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